molecular formula C16H13FO4 B6408221 3-(2-Fluoro-4-methoxycarbonylphenyl)-2-methylbenzoic acid CAS No. 1261982-19-7

3-(2-Fluoro-4-methoxycarbonylphenyl)-2-methylbenzoic acid

Cat. No.: B6408221
CAS No.: 1261982-19-7
M. Wt: 288.27 g/mol
InChI Key: YQGUCWYIQQUXCS-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-methoxycarbonylphenyl)-2-methylbenzoic acid is an organic compound with a complex structure that includes a fluorine atom, a methoxycarbonyl group, and a methyl group attached to a benzoic acid core

Properties

IUPAC Name

3-(2-fluoro-4-methoxycarbonylphenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO4/c1-9-11(4-3-5-12(9)15(18)19)13-7-6-10(8-14(13)17)16(20)21-2/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGUCWYIQQUXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=C(C=C(C=C2)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691424
Record name 2'-Fluoro-4'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261982-19-7
Record name 2'-Fluoro-4'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4-methoxycarbonylphenyl)-2-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-fluoro-4-methoxycarbonylphenylboronic acid. This intermediate can be synthesized through a palladium-catalyzed cross-coupling reaction between 2-fluoro-4-iodobenzoic acid and trimethyl borate in the presence of a base such as potassium carbonate.

The next step involves the Suzuki-Miyaura coupling reaction between the intermediate and 2-methylbenzoic acid. This reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like sodium carbonate, in a solvent such as dimethylformamide. The reaction mixture is heated to facilitate the coupling, resulting in the formation of 3-(2-Fluoro-4-methoxycarbonylphenyl)-2-methylbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4-methoxycarbonylphenyl)-2-methylbenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group or other reduced forms.

    Substitution: The fluorine atom and methoxycarbonyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenating agents are employed.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of derivatives with different functional groups replacing the fluorine or methoxycarbonyl groups.

Scientific Research Applications

3-(2-Fluoro-4-methoxycarbonylphenyl)-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-methoxycarbonylphenyl)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxycarbonyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methoxycarbonylphenylboronic acid
  • 2-Fluoro-4-methoxycarbonylbenzoic acid
  • 2-Fluoro-4-methoxycarbonylphenylacetic acid

Uniqueness

3-(2-Fluoro-4-methoxycarbonylphenyl)-2-methylbenzoic acid is unique due to the presence of both a fluorine atom and a methoxycarbonyl group on the phenyl ring, along with a methyl group on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

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